7-Bromoquinoline
Overview
Description
7-Bromoquinoline is a brominated derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H6BrN. It is characterized by the presence of a bromine atom at the 7th position of the quinoline ring system. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and has been utilized in the development of kinase inhibitors, photolabile protecting groups, and other biologically active compounds .
Synthesis Analysis
The synthesis of 7-Bromoquinoline and its derivatives has been achieved through various methods. For instance, 7-bromo-5,8-dimethylisoquinoline was selectively synthesized by bromination of 5,8-dimethylisoquinoline, which was obtained from p-xylene . Another approach involved the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination . Additionally, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized using a modified Conrad-Limpach procedure .
Molecular Structure Analysis
The molecular structure of 7-Bromoquinoline has been analyzed through various studies. For example, the structure of 7-bromoquinolin-8-ol was established, revealing intermolecular and weak intramolecular O-H...N hydrogen bonds, which cause the molecules to pack as hydrogen-bonded dimers in the solid state .
Chemical Reactions Analysis
7-Bromoquinoline and its derivatives participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of kinase inhibitors, where the bromine atom can be displaced by nucleophilic substitution reactions . The compound has also been used in the preparation of photolabile protecting groups for carboxylic acids, demonstrating sensitivity to multiphoton excitation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromoquinoline derivatives are influenced by the presence of the bromine atom and other substituents on the quinoline ring. These properties are crucial for their biological activity and their interaction with biological targets. For instance, the introduction of bromine and other substituents can significantly enhance the inhibitory potency of kinase inhibitors . The solubility, fluorescence, and quantum efficiency of these compounds are also important parameters that have been optimized for biological applications .
Scientific Research Applications
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Medicinal Chemistry : Quinoline derivatives, including 7-Bromoquinoline, have been widely used in medicinal chemistry due to their broad spectrum of bioactivity. They are often used as a core template in drug design. The specific applications and methods of use in this field would depend on the specific medicinal chemistry research being conducted.
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Synthetic Organic Chemistry : 7-Bromoquinoline is used in synthetic organic chemistry, particularly in the synthesis of various organic compounds. It’s often used as a starting material or intermediate in the synthesis of more complex molecules.
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Microwave Synthesis : Quinoline derivatives, including 7-Bromoquinoline, can be synthesized using microwave-assisted synthesis methods. This method is often used to accelerate reaction rates and improve yields.
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Photocatalytic Synthesis : Quinoline derivatives, including 7-Bromoquinoline, can be synthesized using photocatalytic synthesis methods. This method is often used in green and sustainable chemical processes.
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Biologically and Pharmaceutically Active Compounds Synthesis : Quinoline and its derivatives, including 7-Bromoquinoline, have been used in the synthesis of biologically and pharmaceutically active compounds. They are often used as a scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .
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Green and Clean Syntheses : Quinoline derivatives are used in green and clean syntheses using alternative reaction methods. These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
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Biochemical Research : 7-Bromoquinoline is used as a biochemical reagent in life science research. It can be used as a biomaterial or organic compound in various experiments .
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Chemical Database and Reference Material : 7-Bromoquinoline is listed in chemical databases and can serve as a reference material for chemical and physical property analysis. It can be used in research to understand its properties and behavior under various conditions .
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Chemical Supplier : Chemical suppliers often provide 7-Bromoquinoline for use in various research and industrial applications. It can be used as a starting material or intermediate in the synthesis of other compounds .
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Chemical Structure Analysis : 7-Bromoquinoline can be used in studies involving chemical structure analysis. Researchers can study its structure to understand its reactivity, stability, and other chemical properties .
Safety And Hazards
7-Bromoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
properties
IUPAC Name |
7-bromoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBSZCUHOLWQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334593 | |
Record name | 7-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinoline | |
CAS RN |
4965-36-0 | |
Record name | 7-Bromoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4965-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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